Cas no 109459-59-8 (1,4-Dioxaspiro[4.4]nonan-7-one)
1,4-Dioxaspiro[4.4]nonan-7-one Chemical and Physical Properties
Names and Identifiers
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- 3-keto cyclopentanone acetal
- 1,4-Dioxaspiro[4.4]nonan-7-one
- SY246036
- DB-390368
- CS-0069564
- AS-79126
- AKOS022903730
- 1,4-Dioxaspiro[4.4]nonan-8-one
- MFCD24705466
- 109459-59-8
- SCHEMBL4424067
-
- MDL: MFCD24705466
- Inchi: 1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2
- InChI Key: CAJRFMICEAJKGW-UHFFFAOYSA-N
- SMILES: O1CCOC21CC(CC2)=O
Computed Properties
- Exact Mass: 142.062994177g/mol
- Monoisotopic Mass: 142.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- XLogP3: -0.5
1,4-Dioxaspiro[4.4]nonan-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16805-1g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 1g |
¥8929.0 | 2024-07-18 | |
| Chemenu | CM386986-250mg |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95%+ | 250mg |
$579 | 2023-02-19 | |
| Chemenu | CM386986-1g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95%+ | 1g |
$968 | 2023-02-19 | |
| eNovation Chemicals LLC | D684211-100mg |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 100mg |
$245 | 2024-07-21 | |
| eNovation Chemicals LLC | D684211-250MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 250mg |
$380 | 2024-07-21 | |
| eNovation Chemicals LLC | D684211-500MG |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 500mg |
$630 | 2024-07-21 | |
| eNovation Chemicals LLC | D684211-1G |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 1g |
$945 | 2024-07-21 | |
| eNovation Chemicals LLC | D684211-5G |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 5g |
$2840 | 2024-07-21 | |
| eNovation Chemicals LLC | D684211-10G |
1,4-dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 97% | 10g |
$4735 | 2024-07-21 | |
| eNovation Chemicals LLC | D696936-0.25g |
1,4-Dioxaspiro[4.4]nonan-7-one |
109459-59-8 | 95% | 0.25g |
$495 | 2024-07-20 |
1,4-Dioxaspiro[4.4]nonan-7-one Suppliers
1,4-Dioxaspiro[4.4]nonan-7-one Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1,4-Dioxaspiro[4.4]nonan-7-one
Professional Introduction to 1,4-Dioxaspiro[4.4]nonan-7-one (CAS No. 109459-59-8)
1,4-Dioxaspiro[4.4]nonan-7-one, identified by its CAS number 109459-59-8, is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. The compound features a spirocyclic framework composed of a dioxane ring fused with a nonane backbone, terminated by a ketone functional group at the 7-position. This distinctive architecture imparts remarkable chemical versatility, making it a valuable scaffold for the development of novel bioactive molecules.
The spirocyclic core of 1,4-dioxaspiro[4.4]nonan-7-one contributes to its stability and reactivity, enabling diverse synthetic modifications. The dioxane ring introduces rigidity while the nonane chain provides a flexible alkyl moiety, allowing for the introduction of various substituents that can modulate biological activity. Such structural features have positioned this compound as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in spirocyclic compounds due to their potential to exhibit enhanced binding affinity and metabolic stability compared to linear analogs. The presence of both oxygen and sulfur atoms in the dioxane ring further enriches the compound’s chemical space, facilitating interactions with biological targets through hydrogen bonding and dipole-dipole interactions. These properties make 1,4-dioxaspiro[4.4]nonan-7-one particularly attractive for designing small-molecule inhibitors or modulators.
Recent studies have highlighted the utility of 1,4-dioxaspiro[4.4]nonan-7-one as a key intermediate in the synthesis of bioactive scaffolds. For instance, researchers have demonstrated its incorporation into libraries of heterocyclic compounds designed to interact with enzymes and receptors involved in metabolic disorders. The ketone group at the 7-position serves as a reactive site for further functionalization, enabling the creation of derivatives with tailored pharmacological profiles.
The pharmacokinetic properties of 1,4-dioxaspiro[4.4]nonan-7-one are also of considerable interest. Preliminary computational studies suggest that the spirocyclic structure may enhance oral bioavailability by reducing lipophilicity while maintaining solubility in aqueous environments. This balance is critical for drug candidates intended for systemic administration.
Moreover, the compound’s unique electronic distribution has been explored in collaboration with computational chemists who employ density functional theory (DFT) to predict its interactions with biological targets. These simulations have provided insights into potential binding modes, guiding experimental efforts toward optimizing lead compounds derived from 1,4-dioxaspiro[4.4]nonan-7-one.
The synthetic pathways to 1,4-dioxaspiro[4.4]nonan-7-one are also noteworthy. Advanced methodologies involving transition-metal catalysis have been employed to construct the spirocyclic core efficiently. These approaches not only improve yield but also enable scalable production, which is essential for both academic research and industrial applications.
In conclusion, 1,4-dioxaspiro[4.4]nonan-7-one (CAS No. 109459-59-8) represents a structurally fascinating and pharmacologically promising compound. Its unique spirocyclic framework combined with functional versatility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow further.
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